![molecular formula C10H15Cl2N B1469885 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-13-3](/img/structure/B1469885.png)
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, there are related compounds with documented synthesis methods. For instance, the synthesis of ketamine, a related compound, has been done in five steps using a hydroxy ketone intermediate .Scientific Research Applications
Structural and Energetic Aspects
A study on bupropion hydrochloride, which shares structural similarities with the specified compound, investigated the formation of new polymorphic forms and their characterization through X-ray powder diffraction and thermoanalytical analyses. This research provides insights into the stability and molecular conformations of these compounds in solid states (Maccaroni et al., 2012).
Corrosion Inhibition
Amines have been explored for their effectiveness as corrosion inhibitors for mild steel in acidic media. The synthesis of four amine derivative compounds and their evaluation showed significant inhibition efficiency, highlighting the potential industrial applications of such compounds in protecting metals from corrosion (Boughoues et al., 2020).
Crystal Structure Analysis
The crystal structure and vibrational properties of bis(1–hydroxy–2–methylpropan–2–aminium)selenate were investigated, demonstrating the importance of such compounds in understanding hydrogen bonding and supramolecular arrangements (Thirunarayanan et al., 2017).
Spectroscopic Characterization
Spectroscopic methods have been used to characterize cathinone derivatives, including those structurally related to the compound . These studies contribute to forensic toxicology by providing detailed chemical profiles necessary for the identification of novel psychoactive substances (Kuś et al., 2016).
Asymmetric Synthesis
Research on the asymmetric synthesis of clopidogrel hydrogen sulfate highlighted the utilization of chiral auxiliaries derived from amines, demonstrating the compound's relevance in the synthesis of pharmacologically active molecules (Sashikanth et al., 2013).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBJTWMFXJYTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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